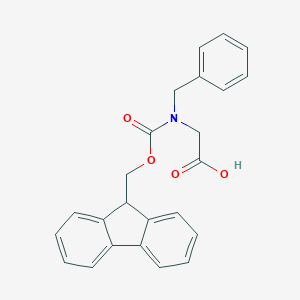

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387,44 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

Fmoc-N-benzylglycine plays a significant role in biochemical reactions, particularly in the field of peptide synthesis . The compound is part of the Fmoc group, which is base-labile and has been integrated into current synthesis methods . This group allows for the rapid and highly efficient synthesis of peptides .

Cellular Effects

These properties are due to their surfactant-like characteristics, which can alter membrane permeability and integrity, triggering oxidative and osmotic stress in cells .

Molecular Mechanism

The molecular mechanism of Fmoc-N-benzylglycine involves the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, to which Fmoc-N-benzylglycine belongs, is base-labile and is considered a major landmark in the history of the chemical synthesis of peptides .

Temporal Effects in Laboratory Settings

Fmoc-conjugated amino acids, including Fmoc-N-benzylglycine, have been found to exhibit antibacterial activity against Gram-positive bacteria .

Metabolic Pathways

The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

生物活性

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid, commonly referred to as Fmoc-Bn-AcOH, is a compound derived from the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits notable biological activities, particularly in the context of drug development and biochemical research. The following sections detail its structural properties, synthesis, and biological activities, supported by data tables and relevant case studies.

Structural Properties

The molecular formula of Fmoc-Bn-AcOH is C24H21NO4, with a molecular weight of approximately 387.44 g/mol. The compound features a benzyl group, an acetic acid moiety, and the Fmoc protective group, which is essential for its reactivity in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.44 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Synthesis

The synthesis of Fmoc-Bn-AcOH typically involves several steps:

- Formation of the Fmoc Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.

- Benzylamine Coupling : Benzylamine is coupled with the Fmoc-protected amino acid to form the desired compound.

- Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.

Biological Activity

Fmoc-Bn-AcOH has been studied for its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Case Studies and Findings

- HDAC Inhibition : Research indicates that derivatives of compounds similar to Fmoc-Bn-AcOH can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. For example, azumamide derivatives were shown to selectively inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM .

- Anticancer Potential : A study demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through HDAC inhibition .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neuronal signaling pathways, suggesting a potential application in neurodegenerative diseases .

Data Table of Biological Activities

| Activity Type | Compound | Target/Mechanism | IC50 (nM) |

|---|---|---|---|

| HDAC Inhibition | Azumamide C | HDAC1–3 | 14 - 67 |

| Cytotoxicity | Similar Compounds | Cancer Cell Lines | Varies |

| Neuroprotection | Derivatives | Neuronal Signaling Pathways | Not specified |

科学研究应用

Peptide Synthesis

Fmoc-N-benzyl-glycine is widely used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study : A study demonstrated that using Fmoc-N-benzyl-glycine resulted in improved yields of peptides when compared to traditional methods using other protecting groups. The study highlighted the stability of the Fmoc group under various reaction conditions, making it suitable for complex peptide synthesis .

Drug Development

The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study : Research conducted on peptide analogs containing Fmoc-N-benzyl-glycine showed increased binding affinity to certain receptors, indicating its potential as a lead compound for developing new drugs targeting these receptors .

Bioconjugation Techniques

In bioconjugation, Fmoc-N-benzyl-glycine can be utilized to create conjugates with proteins or other biomolecules. This application is crucial for developing targeted delivery systems in cancer therapy and diagnostics.

Data Table: Comparison of Bioconjugation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Click Chemistry | High specificity and efficiency | Requires specific functional groups |

| EDC/NHS Coupling | Simple and versatile | May lead to side reactions |

| Fmoc-Based Methods | Mild conditions; compatible with biomolecules | Requires deprotection steps |

Synthesis of Novel Compounds

The versatility of Fmoc-N-benzyl-glycine allows researchers to synthesize novel compounds by modifying its structure. This includes creating derivatives that may possess unique properties or functionalities useful in various applications.

Case Study : A recent study explored the synthesis of novel derivatives from Fmoc-N-benzyl-glycine, resulting in compounds with enhanced solubility and biological activity. These derivatives were tested for their efficacy against specific cancer cell lines, showing promising results .

属性

IUPAC Name |

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXYZVSMRGDEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373271 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-13-7 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。